(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester
Overview
Description
“(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester” is a chemical compound used for proteomics research . It is an intermediate in the Ras farnesyltransferase inhibitor L-744832 .
Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of reactions. For example, they can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification .Scientific Research Applications
Synthesis and Application in Peptide Science
A study by Doerr & Lubell (2012) details the synthesis of protected enantiopure 2-pyrrolylalanine, using compounds similar to (2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester. This process is significant for applications in peptide science, particularly as an electron-rich arylalanine analog with π-donor capability (Doerr & Lubell, 2012).
Enzymatic Characteristics and Biocatalyst Applications
In the field of enzymatic research, Hibi et al. (2011) characterized the enzyme α-ketoglutarate-dependent l-isoleucine dioxygenase (IDO) in Bacillus thuringiensis. They found that IDO can catalyze various oxidation reactions on hydrophobic aliphatic l-amino acids, similar to our compound of interest. This has potential applications in the production of modified amino acids using IDO as a biocatalyst (Hibi et al., 2011).
Novel Polymer Synthesis
A study by Al-Muallem et al. (2015) explored the synthesis of a novel polymer from the essential amino acid methionine's ethyl ester. This process involves the conversion of methionine to diallylamine salt and cyclocopolymerization with SO2. The resulting polymer demonstrates high efficiency in corrosion inhibition, which might be relevant to applications of similar sulfone amino acid esters (Al-Muallem et al., 2015).
properties
IUPAC Name |
propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O8S/c1-9-20(4)23(30-27(33)38-28(5,6)7)18-36-24(17-21-13-11-10-12-14-21)25(31)29-22(15-16-39(8,34)35)26(32)37-19(2)3/h10-14,19-20,22-24H,9,15-18H2,1-8H3,(H,29,31)(H,30,33)/t20-,22-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTLYYSUOLGWPF-XGAJZPNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724502 | |
Record name | Propan-2-yl (6S,9S,12S)-9-benzyl-6-[(2S)-butan-2-yl]-12-[2-(methanesulfonyl)ethyl]-2,2-dimethyl-4,10-dioxo-3,8-dioxa-5,11-diazatridecan-13-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate | |
CAS RN |
1356016-69-7 | |
Record name | Propan-2-yl (6S,9S,12S)-9-benzyl-6-[(2S)-butan-2-yl]-12-[2-(methanesulfonyl)ethyl]-2,2-dimethyl-4,10-dioxo-3,8-dioxa-5,11-diazatridecan-13-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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